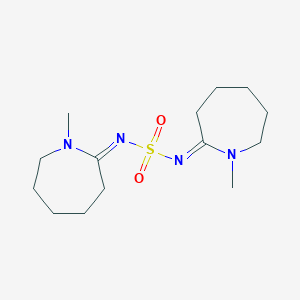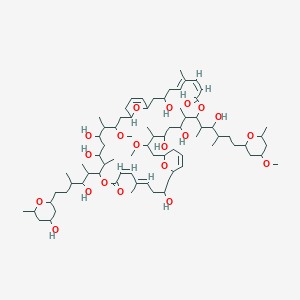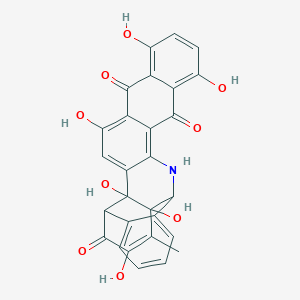![molecular formula C17H18ClN3O2S B237670 N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiourea family and is commonly referred to as CPFTU. CPFTU has been shown to possess a wide range of biochemical and physiological effects, making it an attractive compound for use in various research studies.
Wirkmechanismus
The mechanism of action of CPFTU is not yet fully understood. However, it has been suggested that CPFTU may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, CPFTU has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CPFTU has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CPFTU has also been shown to possess antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, CPFTU has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPFTU has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified. Additionally, CPFTU has been shown to possess a wide range of biological activities, making it a versatile compound for use in various research studies.
However, there are also some limitations to the use of CPFTU in lab experiments. CPFTU has been shown to possess cytotoxic effects at high concentrations, which may limit its use in certain experimental settings. Additionally, the mechanism of action of CPFTU is not yet fully understood, which may make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for research involving CPFTU. One potential area of research is the development of CPFTU as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CPFTU and its potential applications in various research fields.
In conclusion, N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea is a promising compound for use in scientific research. It possesses a wide range of biochemical and physiological effects and has potential applications in various research fields. Further studies are needed to fully understand the mechanism of action of CPFTU and its potential as a therapeutic agent.
Synthesemethoden
CPFTU can be synthesized through a multi-step process involving the reaction of 3-chloro-2-(1-piperidinyl)aniline with furoyl isothiocyanate. The resulting product is then purified through recrystallization to obtain the final CPFTU compound.
Wissenschaftliche Forschungsanwendungen
CPFTU has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. CPFTU has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
Produktname |
N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea |
|---|---|
Molekularformel |
C17H18ClN3O2S |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H18ClN3O2S/c18-12-6-4-7-13(15(12)21-9-2-1-3-10-21)19-17(24)20-16(22)14-8-5-11-23-14/h4-8,11H,1-3,9-10H2,(H2,19,20,22,24) |
InChI-Schlüssel |
KKPUQXQZIFTATQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=S)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=S)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)


![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)
![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)


